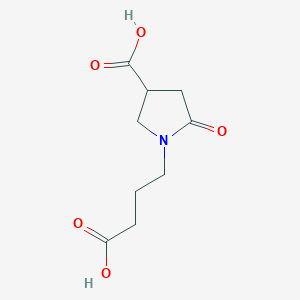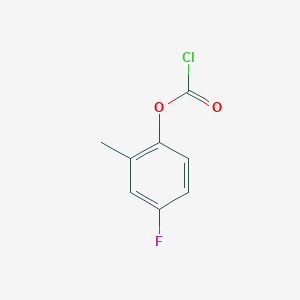
4-Fluoro-2-methylphenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methylphenyl chloroformate is an organofluorine compound . It has a molecular weight of 188.58 and a molecular formula of C8H6ClFO2 .
Synthesis Analysis
Chloroformates are a class of organic compounds with the formula ROC(O)Cl. They are formally esters of chloroformic acid . They are used as reagents in organic chemistry . For example, benzyl chloroformate is used to introduce the Cbz (carboxybenzyl) protecting group and fluorenylmethyloxycarbonyl chloride is used to introduce the FMOC protecting group .Molecular Structure Analysis
The molecular structure of this compound consists of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a chloroformate group .Chemical Reactions Analysis
Chloroformates are reactive compounds. They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .Physical And Chemical Properties Analysis
This compound is a colorless liquid. It is highly soluble in most organic solvents such as dichloromethane, THF, and acetonitrile.Applications De Recherche Scientifique
Synthesis and Characterization
4-Fluoro-2-methylphenyl chloroformate is a versatile reagent used in the synthesis and characterization of various organic compounds. For instance, it has been involved in the synthesis of single crystals such as 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (FMPP), showcasing its utility in crystal growth and material characterization through techniques like X-ray diffraction, FT-IR, FT-Raman, and SEM analyses (Meenatchi et al., 2015). Additionally, its role in the solvolysis of 4-fluorophenyl chlorothionoformate highlights the chemical's importance in understanding solvent effects and reaction mechanisms in organic synthesis (D'Souza et al., 2011).
Material Science and Engineering
In material science, compounds derived from this compound are used to create high-density gas adsorption materials. For example, fluorous metal-organic frameworks demonstrate significant capabilities for H2, O2, and N2 adsorption, underscoring the potential of fluorinated organic compounds in developing advanced gas storage solutions (Yang et al., 2007).
Polymer Science
The compound also finds applications in polymer science, where it is used to study the polymerization behavior of related fluorinated monomers. These studies provide insights into creating new polymers with desirable properties such as solubility, thermal stability, and potential applications in various industries, including electronics and materials engineering (Kaiti & Fossum, 2006).
Pharmaceutical and Biological Research
In pharmaceutical research, derivatives of this compound are explored for their potential biological activities. The synthesis of novel compounds via reactions like the Ugi reaction, which incorporates bioactive substructures, can lead to the development of candidate pesticides and antiviral agents, demonstrating the compound's role in the discovery of new therapeutic agents (Zuo et al., 2010).
Analytical Chemistry and Sensor Development
Furthermore, this compound derivatives are utilized in developing novel fluorophores and sensors for detecting various ions and molecules. This application is crucial in analytical chemistry, where sensitive and selective detection methods are constantly needed (Patra et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(4-fluoro-2-methylphenyl) carbonochloridate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-5-4-6(10)2-3-7(5)12-8(9)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUKKOIBVLTCOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)
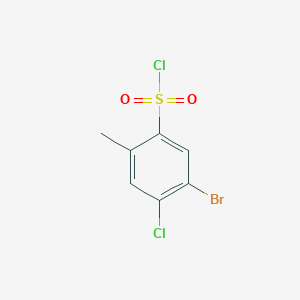
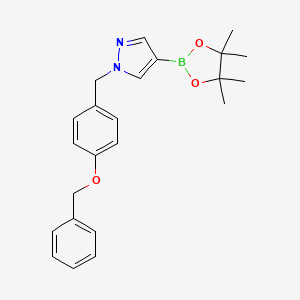
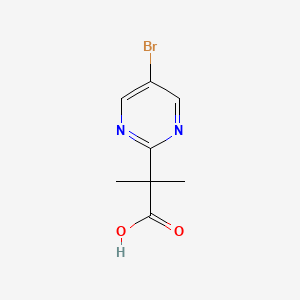
![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380601.png)
![5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1380602.png)


![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)
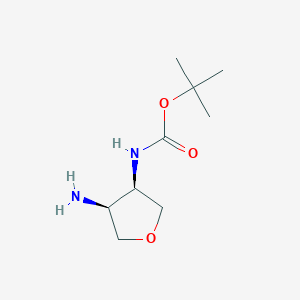
![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)
